molecular formula C20H17Cl2FN2O2 B5381519 6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one

6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one

Cat. No. B5381519
M. Wt: 407.3 g/mol
InChI Key: MLKYPOQCZUVEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one is a chemical compound that belongs to the class of chromone derivatives. It has gained significant attention in the scientific community due to its various pharmacological properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects through the modulation of various signaling pathways. In cancer cells, it has been found to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. Furthermore, it has been suggested that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In addition, it has been proposed that this compound acts as a dopamine D2 receptor antagonist, which may explain its antipsychotic effects.
Biochemical and Physiological Effects:
6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one has been found to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. Moreover, it has been found to possess anti-inflammatory properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been found to exhibit antipsychotic effects, which may be due to its ability to modulate dopamine signaling.

Advantages and Limitations for Lab Experiments

6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one has several advantages for lab experiments. It is relatively easy to synthesize, and its pharmacological properties have been extensively studied, making it a well-characterized compound. Moreover, it has been found to exhibit potent anticancer, anti-inflammatory, and antipsychotic activities, making it a valuable tool for drug discovery and development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its application in vivo.

Future Directions

There are several future directions for the study of 6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one. One of the potential areas of research is the development of analogs with improved pharmacological properties. Moreover, the mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological effects. In addition, the in vivo efficacy and safety of this compound need to be evaluated to determine its potential as a therapeutic agent. Furthermore, the combination of this compound with other drugs may enhance its therapeutic efficacy and reduce its side effects. Overall, the study of 6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one has the potential to lead to the development of novel and effective drugs for the treatment of cancer, inflammatory diseases, and psychotic disorders.

Synthesis Methods

The synthesis of 6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one can be achieved through several methods. One of the most common methods is through the reaction of 6,8-dichloro-4H-chromen-4-one with 1-(2-fluorophenyl)piperazine in the presence of a suitable base and solvent. The reaction is carried out under reflux conditions, and the product is obtained after purification through column chromatography.

Scientific Research Applications

6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer, anti-inflammatory, and antipsychotic activities. In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, this compound has also been studied for its antipsychotic effects and has shown potential in treating schizophrenia and other psychotic disorders.

properties

IUPAC Name

6,8-dichloro-3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2FN2O2/c21-14-9-15-19(26)13(12-27-20(15)16(22)10-14)11-24-5-7-25(8-6-24)18-4-2-1-3-17(18)23/h1-4,9-10,12H,5-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKYPOQCZUVEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=COC3=C(C2=O)C=C(C=C3Cl)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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